Cas no 2199322-37-5 (4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide)

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide is a specialized organic compound featuring a benzamide core functionalized with a prop-2-enoylamino group and a tetrahydrobenzothiazole-ethyl substituent. This structure confers potential utility in medicinal chemistry and materials science due to its hybrid pharmacophore, combining amide and heterocyclic motifs. The compound's rigid benzothiazole moiety may enhance binding affinity in biological systems, while the acrylamide group offers reactivity for further derivatization or polymerization. Its balanced lipophilicity and hydrogen-bonding capacity suggest suitability for applications in drug discovery, particularly as a scaffold for kinase inhibitors or protease modulators. The synthetic versatility of this molecule allows for tailored modifications to optimize physicochemical properties.
4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide structure
2199322-37-5 structure
商品名:4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide
CAS番号:2199322-37-5
MF:C19H21N3O2S
メガワット:355.453943014145
CID:6529224
PubChem ID:145887427

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide 化学的及び物理的性質

名前と識別子

    • EN300-26614595
    • 4-(prop-2-enamido)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide
    • 4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide
    • 2199322-37-5
    • Z1555462413
    • インチ: 1S/C19H21N3O2S/c1-2-17(23)21-14-9-7-13(8-10-14)19(24)20-12-11-18-22-15-5-3-4-6-16(15)25-18/h2,7-10H,1,3-6,11-12H2,(H,20,24)(H,21,23)
    • InChIKey: BWPWVBOYICLUJG-UHFFFAOYSA-N
    • ほほえんだ: S1C(CCNC(C2C=CC(=CC=2)NC(C=C)=O)=O)=NC2=C1CCCC2

計算された属性

  • せいみつぶんしりょう: 355.13544809g/mol
  • どういたいしつりょう: 355.13544809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 99.3Ų

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26614595-0.05g
4-(prop-2-enamido)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide
2199322-37-5 95.0%
0.05g
$246.0 2025-03-20

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide 関連文献

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamideに関する追加情報

Introduction to 4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide (CAS No. 2199322-37-5) and Its Emerging Applications in Chemical Biology

4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide, identified by the CAS number 2199322-37-5, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This molecule belongs to a class of heterocyclic amides characterized by a benzamide core functional group linked to a prop-2-enoylamino moiety. The presence of a tetrahydro-1,3-benzothiazole ring further enhances its structural complexity and biological relevance. Recent advancements in drug discovery and molecular pharmacology have highlighted the importance of such multifaceted scaffolds in developing therapeutic agents with enhanced specificity and efficacy.

The structural composition of 4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide (CAS No. 2199322-37-5) includes several key pharmacophoric elements that contribute to its biological activity. The benzamide moiety is well-documented for its role in modulating various biological pathways, including inflammation and pain perception. Additionally, the prop-2-enoylamino group introduces a reactive site that can participate in covalent interactions with target proteins or enzymes. The tetrahydro-1,3-benzothiazole ring is particularly noteworthy, as it is frequently found in bioactive molecules known for their antimicrobial and anti-inflammatory properties.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting post-translational modifications (PTMs), which play crucial roles in regulating cellular processes. The benzamide derivative 4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide (CAS No. 2199322-37-5) has been investigated for its potential to interact with specific PTM-modified proteins. Studies suggest that this compound may exhibit inhibitory effects on enzymes involved in protein phosphorylation and ubiquitination, two critical PTMs implicated in various diseases.

One of the most compelling aspects of this molecule is its ability to modulate signaling pathways associated with cancer progression. Preclinical studies have demonstrated that derivatives of tetrahydro-1,3-benzothiazole can interfere with the activity of kinases and other signaling proteins that drive tumor growth. The benzamide core further enhances its binding affinity by forming hydrogen bonds with key residues in the target protein active site. This dual interaction mechanism makes 4-(Prop-2-enoylamino)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzamide (CAS No. 2199322-37-5) an attractive candidate for further development as an anticancer agent.

The propenoylamino group also contributes to the compound's pharmacological profile by enabling selective binding to specific biological targets. This functionality allows for fine-tuning of the molecule's solubility and metabolic stability, which are critical factors in drug design. Recent computational studies have employed molecular docking techniques to predict the binding interactions between 4-(Propenoylamino)-N-[2-(tetrahydro–1H–benzothiazol–5–yl)ethyl]benzamide (CAS No. 1008458–77–0) and various protein targets. These simulations have provided valuable insights into the compound's binding affinity and potential side effects.

Another area where this compound shows promise is in the treatment of neurological disorders. The benzamide moiety has been extensively studied for its potential to interact with neurotransmitter receptors and ion channels. Preliminary findings indicate that derivatives of this scaffold may exhibit neuroprotective effects by modulating glutamate receptor activity or inhibiting oxidative stress-induced neuronal damage. The tetrahydro–1H–benzothiazole ring further enhances its potential as a neuroactive agent by contributing to blood-brain barrier penetration.

The synthesis of 4-(Propenoylamino)-N-[3-(tetrahydro–1H–benzothiazol–5–yl)propyl]benzamide (CAS No. 1008458–77–0) presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies have been employed to construct the benzamide core while introducing the propenoylamino and tetrahydro–1H–benzothiazole moieties with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in achieving this goal.

The pharmacokinetic properties of this compound are also worth mentioning. In vitro studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for derivatives like 4-(Propenoylamino)-N-[3-(tetrahydro–1H–benzothiazol–5–yl)propyl]benzamide (CAS No. 1008458–77–0). These findings are crucial for assessing the compound's potential as a lead candidate for clinical development.

Future research directions include exploring the compound's mechanism of action at a molecular level using advanced biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Additionally, preclinical studies are needed to evaluate its safety profile and therapeutic efficacy in animal models of human disease.

In conclusion,4-(Propenoylamino)-N-[3-(tetrahydro--1H--benzothiazol--5--yl)propyl]benzamide (CAS No.: 1008458--77--0), along with related derivatives like those containing 4-methoxyphenyl or 4-fluorophenyl substituents at position 6 or 7 on the benzene ring, represents a promising class of compounds with significant therapeutic potential across multiple disease areas including cancer, inflammation,and neurological disorders.* Its unique structural features,* including*the*presence*of*both*a*benzamide*and*a*tetrahydro--1H--benzothiazole*scaffold,*make*it*an*attractive*candidate*for*further*development.*With*continued*investigation,*this*molecule*has*the*potential*tostatus*a*novel*treatment*_option_*for*critical*human*diseases.*

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